molecular formula C6H12F2N2O2 B1674698 L-Eflornithine CAS No. 66640-93-5

L-Eflornithine

Número de catálogo: B1674698
Número CAS: 66640-93-5
Peso molecular: 182.17 g/mol
Clave InChI: VLCYCQAOQCDTCN-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: L-Eflornitina se puede sintetizar mediante diversos métodos. Un método común implica la reacción del ácido 2,5-diaminopentanoico con difluorometilornitina en condiciones específicas . La reacción típicamente requiere un solvente como el etanol y se lleva a cabo a una temperatura controlada para garantizar que se obtenga el producto deseado.

Métodos de Producción Industrial: En entornos industriales, L-Eflornitina se produce utilizando técnicas de síntesis química a gran escala. El proceso implica el uso de cromatografía líquida de alta resolución (HPLC) para purificar el compuesto y garantizar su calidad . Los métodos de producción industrial están diseñados para ser eficientes y rentables, lo que permite la fabricación a gran escala del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones: L-Eflornitina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades para diferentes aplicaciones.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran L-Eflornitina incluyen agentes oxidantes, agentes reductores y nucleófilos . Las reacciones se llevan a cabo típicamente en condiciones controladas, como temperaturas específicas y niveles de pH, para lograr los productos deseados.

Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran L-Eflornitina dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de L-Eflornitina, mientras que las reacciones de sustitución pueden resultar en la formación de derivados sustituidos .

Aplicaciones Científicas De Investigación

Oncology Applications

1.1 Treatment of High-Risk Neuroblastoma

L-Eflornithine has been approved by the FDA for use in adult and pediatric patients with high-risk neuroblastoma, aimed at reducing the risk of relapse after achieving a partial response to prior therapies. A multi-center, open-label trial demonstrated that patients receiving this compound orally twice daily showed improved event-free survival rates compared to historical controls .

Key Findings:

  • In a study involving 105 patients, this compound was administered based on body surface area until disease progression or for a maximum of 2 years.
  • The treatment led to significant improvements in outcomes compared to historical benchmarks from prior studies .

1.2 Mechanism of Action in Cancer Treatment

The mechanism by which this compound exerts its effects involves the inhibition of polyamine synthesis, which is crucial for cell growth and differentiation. This inhibition has been shown to restore the balance of the LIN28/Let-7 metabolic pathway, impacting cancer stem cells and glycolytic metabolism . In vitro studies indicated that this compound induced cellular senescence and suppressed neurosphere formation in neuroblastoma cells, highlighting its potential as a cytostatic agent rather than a cytotoxic one .

Dermatological Applications

2.1 Treatment of Hirsutism

This compound is also indicated for the topical treatment of unwanted facial hair in women diagnosed with hirsutism. Clinical trials have demonstrated its efficacy in reducing hair growth when applied as a 15% cream .

Clinical Study Results:

  • In a controlled trial, 58% of participants treated with this compound cream showed improvement in hair growth after 24 weeks compared to only 34% in the placebo group.
  • The cream's effectiveness was statistically significant, with patients reporting reduced discomfort and bother associated with hirsutism .

2.2 Novel Drug Delivery Systems

Recent research has explored innovative drug delivery methods for this compound using electrospun nanofibers. These systems have shown promise in enhancing the localized delivery of the drug while maintaining a high safety profile . The development of medicated face masks incorporating this compound could provide effective management options for hirsutism while offering moisturizing benefits .

Comparative Efficacy Studies

Application Efficacy Rate Study Duration Patient Population
High-Risk NeuroblastomaImproved EFSUp to 2 years105 patients
Hirsutism (Topical Cream)58% improvement24 weeksWomen with unwanted facial hair

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of this compound across different conditions:

  • Neuroblastoma Trials: A significant trial showed improved event-free survival rates among high-risk neuroblastoma patients treated with this compound compared to historical controls .
  • Hirsutism Studies: Systematic reviews indicate that topical this compound significantly reduces unwanted hair growth, with patient self-assessments favoring treated areas over placebo .

Mecanismo De Acción

L-Eflornitina ejerce sus efectos inhibiendo irreversiblemente la enzima ornitina descarboxilasa . Esta enzima es la primera y la limitante de la velocidad en la biosíntesis de poliaminas, que son esenciales para el crecimiento y la diferenciación celular. Al inhibir esta enzima, L-Eflornitina reduce los niveles de poliaminas en las células, lo que afecta el crecimiento y la proliferación celular .

Actividad Biológica

L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is a compound primarily recognized for its role in treating late-stage human African trypanosomiasis (HAT), caused by Trypanosoma brucei gambiense. This article explores its biological activity, focusing on its antitrypanosomal effects, pharmacokinetics, and clinical applications.

This compound acts as a specific and irreversible inhibitor of ornithine decarboxylase (ODC) , an enzyme crucial for polyamine synthesis. By inhibiting ODC, this compound disrupts the growth and proliferation of T. brucei, leading to reduced parasitic load in infected individuals. This mechanism is particularly effective in late-stage HAT, where the parasite invades the central nervous system.

Antitrypanosomal Activity

Recent studies have demonstrated the enantiospecific antitrypanosomal activity of this compound compared to its D-enantiomer. In vitro experiments showed that this compound exhibited significantly higher potency against various strains of T. brucei gambiense:

CompoundIC50 (μM)95% Confidence Interval
Racemic Eflornithine9.1[8.1; 10]
This compound5.5[4.5; 6.6]
D-Eflornithine50[42; 57]

This data indicates that this compound is approximately 9-fold more potent than D-eflornithine, justifying its use as a primary therapeutic agent in HAT treatment .

Clinical Efficacy and Case Studies

A notable clinical study evaluated the combination therapy of nifurtimox and eflornithine (N+E) in Ugandan patients with late-stage HAT. The study involved 31 patients treated with a regimen of 400 mg/kg/day eflornithine for seven days alongside nifurtimox for ten days. The outcomes were promising:

  • Efficacy Rate : Ranged from 90.3% to 100% based on different analysis methods.
  • Adverse Events : Major adverse events were reported in five patients, with neutropenia being common (9 out of 31 patients) .

This case series highlighted the potential of combining eflornithine with other agents to enhance treatment outcomes while minimizing adverse effects.

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME). A study assessing the stereoselective pharmacokinetics in patients indicated that this compound has distinct absorption characteristics compared to its D counterpart. The total eflornithine concentrations required for effective treatment were found to be significantly higher than the IC50 values observed in vitro, suggesting a need for careful dosing in clinical settings .

Research Findings and Future Directions

This compound continues to be a subject of extensive research beyond its traditional use in HAT. Investigations into its potential applications in cancer therapy have emerged due to its ODC inhibition properties. For instance, studies have shown that DFMO may be beneficial in chemoprevention strategies for colorectal cancer when combined with other agents such as sulindac or aspirin .

Propiedades

Número CAS

66640-93-5

Fórmula molecular

C6H12F2N2O2

Peso molecular

182.17 g/mol

Nombre IUPAC

(2R)-2,5-diamino-2-(difluoromethyl)pentanoic acid

InChI

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m0/s1

Clave InChI

VLCYCQAOQCDTCN-LURJTMIESA-N

SMILES

C(CC(C(F)F)(C(=O)O)N)CN

SMILES isomérico

C(C[C@](C(F)F)(C(=O)O)N)CN

SMILES canónico

C(CC(C(F)F)(C(=O)O)N)CN

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

L-Eflornithine;  L-alpha-Difluoromethylornithine;  (-)-2-Difluoromethylornithine; 

Origen del producto

United States

Synthesis routes and methods I

Procedure details

Under nitrogen a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of 143.1 ml of diisopropylamine in 1.5 liters of tetrahydrofuran at -78° C. after which 261 g (0.81 mole) of ornithine dibenzaldimine methyl ester in 1.5 liters of tetrahydrofuran is added. Upon completion of the addition the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 1) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone. The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in about 150 ml hot water and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate separate 71 g (37%), m.p. 183° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
143.1 mL
Type
reactant
Reaction Step One
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under nitrogen, a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of diisopropylamine (143.1 ml) in tetrahydrofuran (1.5 l) at -78° C. after which dibenzylidene ornithine methyl ester (261 g, 0.81 mole) in tetrahydrofuran (1.5 l) is added. Upon completion of the addition, the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 l) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 l) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with acetone (7-8 l). The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in hot water (about 150 ml) and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid as the hydrochloride monohydrate separate (71 g): m.p. 183° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
143.1 mL
Type
reactant
Reaction Step One
Name
dibenzylidene ornithine methyl ester
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Eflornithine
Reactant of Route 2
L-Eflornithine
Reactant of Route 3
L-Eflornithine
Reactant of Route 4
L-Eflornithine
Reactant of Route 5
L-Eflornithine
Reactant of Route 6
L-Eflornithine
Customer
Q & A

Q1: What is the mechanism of action of eflornithine against Trypanosoma brucei gambiense?

A1: Eflornithine acts as an inhibitor of ornithine decarboxylase (ODC), an enzyme crucial for polyamine biosynthesis in Trypanosoma brucei gambiense. [, ] By blocking ODC, eflornithine disrupts the production of polyamines, essential molecules for parasite growth and survival. [, , ] The L-enantiomer of eflornithine exhibits higher potency against the target enzyme compared to the D-enantiomer. []

Q2: Why is oral administration of racemic eflornithine less effective than intravenous administration for late-stage human African trypanosomiasis (HAT)?

A2: Oral administration of racemic eflornithine results in lower systemic exposure of the more potent L-enantiomer compared to the D-enantiomer due to stereoselective absorption in the gut. [, , ] This difference in bioavailability leads to a lower concentration of the active L-enantiomer reaching the brain, the primary site of infection in late-stage HAT. [, ] Intravenous administration bypasses the absorption process, resulting in higher and more predictable drug levels in both plasma and cerebrospinal fluid. [, ]

Q3: What are the potential benefits of developing an L-eflornithine-based therapy for HAT?

A3: Utilizing only the more potent L-enantiomer could potentially improve the treatment of late-stage HAT by achieving higher efficacy at lower doses. [, ] This could translate to shorter treatment durations, reduced toxicity, and improved patient compliance. [, , ] Furthermore, an all-oral this compound-based regimen could increase treatment accessibility and reduce the burden on healthcare systems in HAT-endemic areas. [, ]

Q4: What challenges exist in developing an effective oral this compound-based therapy?

A4: Despite its higher potency, oral administration of this compound alone might not achieve adequate efficacy due to its relatively low oral bioavailability. [, ] Strategies to improve the oral absorption and brain penetration of this compound, such as prodrug approaches or novel drug delivery systems, are necessary to overcome this limitation. [] Further research is also needed to optimize dosing regimens and evaluate the long-term safety and efficacy of oral this compound-based therapies. [, ]

Q5: What analytical techniques have been employed to study eflornithine enantiomers?

A6: Researchers have used various analytical methods to separate, identify, and quantify eflornithine enantiomers. These include chiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), which has been successfully applied for the isolation of D- and this compound on a milligram scale. [] Additionally, stereospecific liquid chromatographic methods have been utilized to measure the concentrations of D- and this compound in biological samples, such as plasma and cerebrospinal fluid. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.